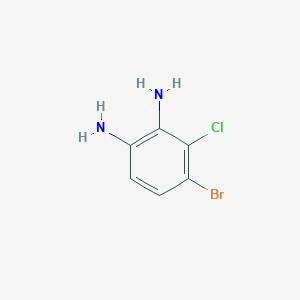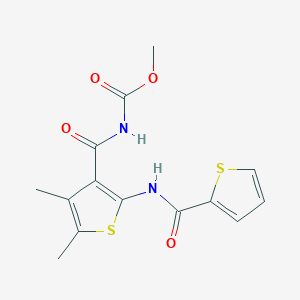
Methyl (4,5-dimethyl-2-(thiophene-2-carboxamido)thiophene-3-carbonyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
A procedure for synthesizing similar compounds involves using commercially available 3-mercaptobutan-2-one and methyl propiolate as starting materials. The target compounds are obtained in four steps via silylanization of methyl propiolate, cyclization, selective hydrolysis, and amidation .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .科学的研究の応用
Biological Activities : Compounds related to Methyl (4,5-dimethyl-2-(thiophene-2-carboxamido)thiophene-3-carbonyl)carbamate have demonstrated antibacterial and antifungal activities. For example, two biologically active thiophene-3-carboxamide derivatives show these properties, suggesting potential applications in developing antimicrobial agents (Vasu et al., 2003).
Metal-Organic Frameworks (MOFs) : Methyl-substituted thieno[2,3-b]thiophene dicarboxylate has been used to synthesize lanthanide-based MOFs, exhibiting gas adsorption and sensing properties. These MOFs also show potential in magnetic applications, like magnetocaloric effects and slow magnetic relaxation, which could be useful in various industrial and research applications (Wang et al., 2016).
Synthetic Chemistry : The compound's structure and derivatives have been explored for their reactivity and potential in synthesizing novel organic compounds. For instance, unusual reactions of thiomalonamide with dimedone derivatives highlight the unique chemical properties and potential for creating new molecules with diverse applications (Dotsenko & Krivokolysko, 2013).
Antimicrobial Properties : Some derivatives of thiophene-3-carboxamide, related to Methyl (4,5-dimethyl-2-(thiophene-2-carboxamido)thiophene-3-carbonyl)carbamate, have shown promising antimicrobial activity. This suggests potential pharmaceutical applications in developing new antibiotics or antifungal agents (Hegab et al., 2009).
Organometallic Chemistry : The compound and its derivatives have been studied for their interactions with metals, leading to the synthesis of various organometallic complexes. These studies are crucial for advancing the field of organometallic chemistry and its applications in catalysis and materials science (Dean & Treichel, 1974).
Spectroscopic Properties : Research on the electronic transitions of carbonyl and carboxyl groups in related compounds provides insights into their spectroscopic properties. Such studies are essential for understanding the fundamental chemistry and for applications in analytical chemistry (Barnes & Simpson, 1963).
NMR Studies : Nuclear Magnetic Resonance (NMR) studies of chiral discrimination relevant to liquid chromatographic enantioseparation by a cellulose phenylcarbamate derivative highlight the utility of this compound in analytical chemistry, particularly in the separation and analysis of chiral compounds (Yashima et al., 1996).
将来の方向性
特性
IUPAC Name |
methyl N-[4,5-dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carbonyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-7-8(2)22-13(10(7)12(18)16-14(19)20-3)15-11(17)9-5-4-6-21-9/h4-6H,1-3H3,(H,15,17)(H,16,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVBSRVGLHHYFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=CC=CS2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4,5-dimethyl-2-(thiophene-2-carboxamido)thiophene-3-carbonyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2384957.png)
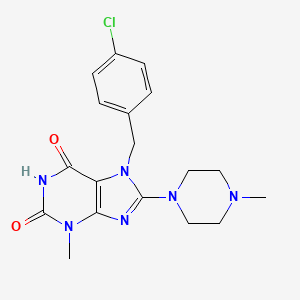
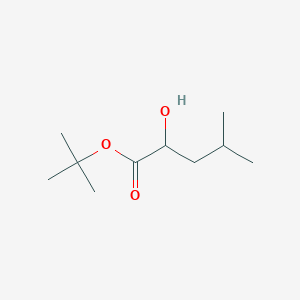
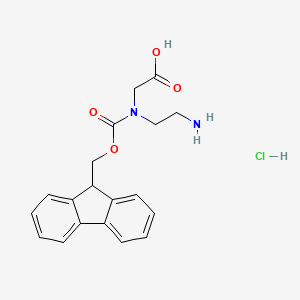
![N-(3-methoxyphenyl)-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2384961.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B2384963.png)
![7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2384965.png)
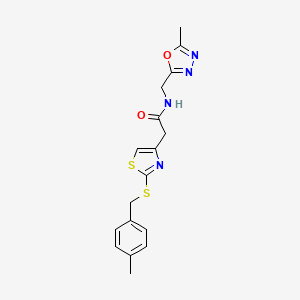
![3-{[(1-Cyclopropylethyl)amino]methyl}phenol](/img/structure/B2384970.png)
![3-(2-fluorophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2384971.png)
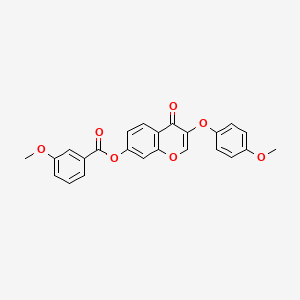
![3-Ethyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2384976.png)
![(Z)-2-Cyano-N-(4-ethoxyphenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2384977.png)
